![molecular formula C8H17NNa2O6P2 B1671816 Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt CAS No. 138330-18-4](/img/no-structure.png)
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
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Overview
Description
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt, also known as sodium ((cycloheptylamino)(phosphono)methyl)phosphonate, is a chemical compound with the CAS Number: 138330-18-4 . It has a molecular weight of 331.15 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2
. This indicates the molecular structure of the compound.
Scientific Research Applications
Complexation Agent
Phosphonic acids can act as complexation agents due to their ability to bind with various metal ions. This property is useful in fields like radiochemistry where they may be employed to complex isotopes such as Yttrium-89 for medical imaging .
NMR Probe
Due to their pH sensitivity, certain phosphonic acids are applied as NMR probes in chemical analysis to study molecular interactions and structures .
Organic Precursor
These compounds can serve as organic precursors for the synthesis of crystalline materials containing metals such as manganese, nickel, or lanthanides, which have applications in materials science .
Corrosion Inhibition
Phosphonic acids and their derivatives are known to be effective corrosion inhibitors, which is valuable in industrial processes to protect metals from corrosion .
Sequestering Agents
In water treatment and detergents, phosphonic acids function as sequestering agents to bind and remove unwanted metal ions from solutions .
Medical Treatment
A related compound, Incadronate Disodium (Disodium Cycloheptylaminomethylene diphosphate), has been used in Japan to treat malignancy-associated hypercalcemia (MAH) and shows potential for treating arthritic conditions .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt involves the reaction of cycloheptylamine with phosphorous acid followed by reaction with sodium hydroxide to form the disodium salt.", "Starting Materials": [ "Cycloheptylamine", "Phosphorous acid", "Sodium hydroxide" ], "Reaction": [ "Add cycloheptylamine dropwise to a solution of phosphorous acid in a suitable solvent such as water or ethanol.", "Heat the reaction mixture to reflux for several hours to complete the reaction.", "Cool the reaction mixture and add sodium hydroxide to form the disodium salt of the product.", "Filter the product and wash with water to obtain the final compound." ] } | |
CAS RN |
138330-18-4 |
Product Name |
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt |
Molecular Formula |
C8H17NNa2O6P2 |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C9H20O6P2.2Na/c10-16(11,12)9(17(13,14)15)7-8-5-3-1-2-4-6-8;;/h8-9H,1-7H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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